Cas no 1464217-29-5 (methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate)

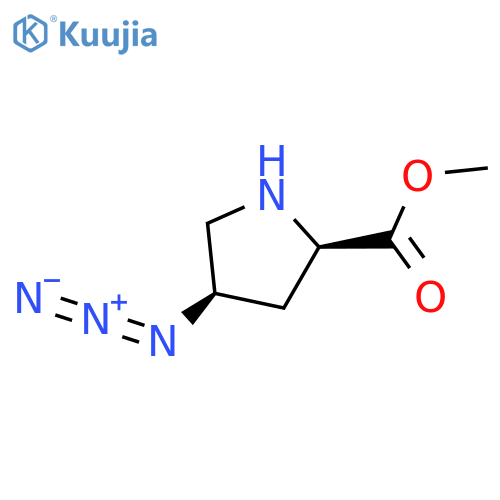

1464217-29-5 structure

商品名:methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1464217-29-5

- EN300-27728971

- methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate

-

- インチ: 1S/C6H10N4O2/c1-12-6(11)5-2-4(3-8-5)9-10-7/h4-5,8H,2-3H2,1H3/t4-,5-/m1/s1

- InChIKey: QJWIOUAZOWOZDS-RFZPGFLSSA-N

- ほほえんだ: O(C)C([C@H]1C[C@H](CN1)N=[N+]=[N-])=O

計算された属性

- せいみつぶんしりょう: 170.08037557g/mol

- どういたいしつりょう: 170.08037557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 224

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 52.7Ų

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27728971-2.5g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 2.5g |

$1315.0 | 2025-03-19 | |

| Enamine | EN300-27728971-0.1g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 0.1g |

$591.0 | 2025-03-19 | |

| Enamine | EN300-27728971-1.0g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 1.0g |

$671.0 | 2025-03-19 | |

| Enamine | EN300-27728971-0.25g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 0.25g |

$617.0 | 2025-03-19 | |

| Enamine | EN300-27728971-1g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 1g |

$671.0 | 2023-09-10 | ||

| Enamine | EN300-27728971-10g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 10g |

$2884.0 | 2023-09-10 | ||

| Enamine | EN300-27728971-10.0g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 10.0g |

$2884.0 | 2025-03-19 | |

| Enamine | EN300-27728971-5.0g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 5.0g |

$1945.0 | 2025-03-19 | |

| Enamine | EN300-27728971-5g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 5g |

$1945.0 | 2023-09-10 | ||

| Enamine | EN300-27728971-0.05g |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate |

1464217-29-5 | 95.0% | 0.05g |

$563.0 | 2025-03-19 |

methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410

-

Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

1464217-29-5 (methyl (2R,4R)-4-azidopyrrolidine-2-carboxylate) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1428901-15-8(3-(2-methylpropyl)azetidin-3-ol)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 133059-44-6(4-Bromo-3-fluorobenzonitrile)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量